2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one
Description
Significance of the Benzo[d]thiazole Nucleus in Pharmaceutical and Materials Sciences
The benzothiazole (B30560) scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the development of a wide array of biologically active molecules. jchemrev.comnih.gov Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. nih.govpensoft.net The versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. nih.gov This has led to the development of numerous benzothiazole-containing compounds that are either approved drugs or are in advanced stages of clinical development. jchemrev.com
In the realm of materials science, benzothiazoles are integral to the synthesis of dyes, corrosion inhibitors, and vulcanization accelerators in the rubber industry. derpharmachemica.com Their unique photophysical properties also make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials. The stability and reactivity of the benzothiazole ring system make it a versatile building block for the construction of complex molecular architectures with tailored functions.
Structural Context and Potential of the Dihydrobenzo[d]thiazolone Moiety as a Privileged Pharmacophore
The concept of a "privileged pharmacophore" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of biological activities. researchgate.net The dihydrobenzo[d]thiazolone moiety, a partially saturated derivative of the benzothiazole core, is emerging as such a privileged scaffold. This structure combines the aromatic character of the benzene ring with the reactivity and conformational flexibility of the partially saturated thiazolone ring.
The presence of a ketone functional group and a secondary amine within the dihydrothiazolone ring offers multiple points for chemical modification, allowing for the creation of diverse libraries of compounds. The structural rigidity and defined three-dimensional shape of the dihydrobenzo[d]thiazolone core can facilitate specific interactions with biological macromolecules, such as enzymes and receptors. While the term "privileged pharmacophore" has been more extensively applied to related structures like thiazolidinediones, the dihydrobenzo[d]thiazolone system shares many of the key structural features that confer this status.
Current Research Focus on 2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one and its Related Analogues within Organic and Medicinal Chemistry
Recent research has increasingly focused on halogenated benzothiazole derivatives due to the unique properties conferred by the halogen substituents. The introduction of a chlorine atom at the 2-position of the 6,7-dihydrobenzo[d]thiazol-5(4H)-one core, to give this compound, creates a highly reactive electrophilic center. This facilitates a variety of nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of a wide range of derivatives.
The strategic placement of the chloro group, combined with the inherent reactivity of the dihydrobenzothiazolone scaffold, opens up avenues for the development of novel compounds with potential applications in medicinal chemistry. Research in this area is centered on exploring the synthetic utility of this compound as a building block and evaluating the biological activities of its derivatives. Analogues of this compound are being investigated for their potential as kinase inhibitors and for other therapeutic applications. nih.govmdpi.com The synthesis of related chloro-fluoro benzothiazole derivatives has been reported, highlighting the accessibility of such halogenated scaffolds. pensoft.netderpharmachemica.comresearchgate.net
Interactive Data Tables
Below are interactive tables summarizing the biological activities of various benzothiazole derivatives, providing context for the potential applications of the title compound and its analogues.
| Compound Class | Specific Derivative(s) | Observed Biological Activity | Reference |
|---|---|---|---|
| Substituted 2-aminobenzothiazoles | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Inhibition of proliferation of A431, A549, and H1299 cancer cell lines | nih.gov |
| Benzothiazole-based thiazolidinones | Various derivatives | Activity against various bacterial and fungal strains | nih.gov |
| Benzothiazole-hydrazones | Various derivatives | Inhibition of inflammatory mediators | nih.gov |
| 2-Aryl-benzothiazoles | Various derivatives | Protection against seizures in animal models | semanticscholar.org |
| Benzothiazole-linked hydroxypyrazolones | Various derivatives | Targeting α-amylase and α-glucosidase with potential anticancer implications | nih.gov |
| 2-Aminothiazole (B372263) derivatives | Thiazolyl-thiourea derivatives | Promising efficacy toward staphylococcal species | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6,7-dihydro-4H-1,3-benzothiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABPPULZQIJSOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)N=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 Chloro 6,7 Dihydrobenzo D Thiazol 5 4h One and Its Derivatives
Approaches to the Core Dihydrobenzo[d]thiazolone Ring System Construction
The formation of the 6,7-dihydrobenzo[d]thiazol-5(4H)-one scaffold is a critical step that can be achieved through various cyclization and functionalization strategies. These methods focus on the efficient annulation of the thiazole (B1198619) ring onto a pre-existing cyclohexanone (B45756) framework.
Cyclization Reactions for Thiazole Annulation
The construction of the thiazole ring onto the cyclohexane (B81311) moiety is often accomplished through reactions that form the sulfur-carbon and nitrogen-carbon bonds of the heterocyclic ring. A prominent method for this transformation is a variation of the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793).
In the context of the dihydrobenzo[d]thiazolone system, a key starting material is 2-bromo-1,3-cyclohexanedione. The reaction of this α-haloketone with a suitable sulfur-containing nucleophile, such as thiourea, leads to the formation of the 2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one intermediate. This cyclization proceeds through the initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine, followed by an intramolecular condensation to form the thiazole ring.
Another approach involves the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with bromine to generate 2-bromodimedone. This intermediate can then react with cyanothioacetamide to yield a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivative, which can be further modified to the desired ketone.
Synthetic Routes for Establishing the Ketone Functionality at the 5(4H)-position
The ketone at the 5(4H)-position is a defining feature of the target molecule. The most direct method to incorporate this functionality is to start with a precursor that already contains the keto group. As such, 1,3-cyclohexanedione (B196179) and its derivatives are ideal starting materials.
The inherent structure of 1,3-cyclohexanedione provides the necessary carbonyl group at the correct position. During the cyclization reaction to form the thiazole ring, this ketone can be preserved, leading directly to the 6,7-dihydrobenzo[d]thiazol-5(4H)-one core. For instance, the reaction of 2-chloro-1,3-cyclohexanedione with thiourea can directly afford the 2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one.
| Starting Material | Reagent | Product |
| 2-Bromo-1,3-cyclohexanedione | Thiourea | 2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one |
| 2-Chloro-1,3-cyclohexanedione | Thiourea | 2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one |
| Dimedone | 1. Bromine 2. Cyanothioacetamide | 2-cyano-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives |
Incorporation of Halogen Substituents at the 2-Position
The introduction of the chlorine atom at the 2-position of the dihydrobenzo[d]thiazolone ring is a crucial final step. This is typically achieved through the conversion of a 2-amino or 2-mercapto precursor.
A common route is via a Sandmeyer-type reaction on the 2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one intermediate. This involves the diazotization of the 2-amino group with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid, followed by treatment with a copper(I) chloride solution to introduce the chloro substituent.
Alternatively, a 2-mercapto-6,7-dihydrobenzo[d]thiazol-5(4H)-one intermediate can be synthesized. This can be achieved by reacting 2-chloro-1,3-cyclohexanedione with a dithiocarbamate. The resulting 2-mercapto derivative can then be chlorinated using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) to yield the desired 2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one. The chlorination of 2-mercaptobenzothiazoles with sulfuryl chloride is a widely used method, and the addition of water has been shown to improve reaction efficiency. researchgate.net
| Precursor | Reagent(s) | Product |
| 2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one | 1. NaNO₂, HCl 2. CuCl | This compound |
| 2-mercapto-6,7-dihydrobenzo[d]thiazol-5(4H)-one | SO₂Cl₂ or POCl₃ | This compound |
Precursor Synthesis and Advanced Intermediate Derivatization Techniques
The successful synthesis of this compound relies on the efficient preparation of key precursors and the strategic derivatization of advanced intermediates.
Role of 2-Aminothiophenol (B119425) in Benzo[d]thiazole Scaffold Synthesis
While 2-aminothiophenol is a cornerstone in the synthesis of aromatic benzothiazoles, its direct application to the synthesis of the 6,7-dihydrobenzo[d]thiazol-5(4H)-one core is less common. The classical synthesis of benzothiazoles involves the condensation of 2-aminothiophenol with various electrophiles such as aldehydes, carboxylic acids, or acid chlorides. This typically leads to the formation of a fully aromatic benzothiazole (B30560) ring system.
For the synthesis of the dihydro derivative, a different strategy is required, as the starting aniline (B41778) ring is not present. However, the principles of thiazole ring formation, involving the nucleophilic character of the thiol and amino groups, are fundamental and are adapted in the cyclization reactions of cyclohexanedione derivatives.
Condensation Reactions Utilizing Cyclohexanedione Derivatives
As previously mentioned, 1,3-cyclohexanedione is a pivotal precursor for establishing the ketone functionality at the 5(4H)-position. Multi-component condensation reactions involving 1,3-cyclohexanedione, an aldehyde, and a sulfur source like thiourea can be employed to construct related fused heterocyclic systems. clockss.org
Multi-component Reaction Strategies for Complex Scaffolds
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules in a single step from three or more reactants, thereby enhancing efficiency and atom economy. While specific MCRs for the direct synthesis of this compound are not extensively documented, the synthesis of the closely related 4,5,6,7-tetrahydrobenzothiazole scaffold is well-established through MCRs, most notably the Hantzsch thiazole synthesis.
The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea or thioamide. For the tetrahydrobenzothiazole core, this typically involves the reaction of a 2-halocyclohexanone derivative with a thiourea. A common strategy for analogous 2-amino-4,5,6,7-tetrahydrobenzothiazoles begins with the in-situ bromination of a cyclohexanone derivative, followed by reaction with thiourea. For instance, the synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, a precursor to the drug Pramipexole, involves the reaction of 2-bromo-4-acetamidocyclohexanone with thiourea. google.comepo.org This approach highlights the power of a one-pot sequence to rapidly assemble the fused bicyclic system.
The versatility of MCRs allows for the generation of a library of derivatives by varying the starting components. For example, substituted thioureas can be employed to introduce diversity at the 2-position of the thiazole ring. Similarly, modifications on the cyclohexanone ring of the starting material translate to functionalization on the carbocyclic portion of the resulting benzothiazole. The reaction of various acetophenones with thiourea in the presence of iodine is another example of a multicomponent approach to generate 2-aminothiazole (B372263) derivatives. nih.gov
Below is a table summarizing representative MCR strategies for related thiazole derivatives, which could be adapted for the target compound.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product Type | Reference |
| 2-Halocyclohexanone | Thiourea | - | 2-Amino-4,5,6,7-tetrahydrobenzothiazole | google.com |
| Substituted Ketone | Thiourea | Iodine | 2-Amino-5-aryl-thiazole | rjpbcs.com |
| Hydrazonoyl Chlorides | Maleic Anhydride | Thiosemicarbazide | Thiazolyl-Pyridazinedione | nih.gov |
This table is interactive. Click on the headers to sort.
Regioselective Functionalization and Structural Diversification
Following the construction of the core 6,7-dihydrobenzo[d]thiazol-5(4H)-one scaffold, regioselective functionalization is crucial for structural diversification and the development of structure-activity relationships. The molecule offers several sites for functionalization: the thiazole ring, the carbocyclic ring, and the ketone moiety.
Functionalization of the carbocyclic ring often begins with the synthesis of the core structure from an already substituted cyclohexanone. For instance, reactions can be performed on the ketone at position 5. A common reaction is α-formylation, where the ketone is treated with ethyl formate (B1220265) and a base like sodium methoxide. nih.gov This introduces a formyl group at the C4 position, creating an enaminoketone intermediate that serves as a versatile handle for constructing further fused rings. nih.gov
Another key strategy for regioselective functionalization involves directed C-H activation. While not specifically reported for the target compound, methods like iridium-catalyzed C-H borylation have been successfully applied to related electron-poor systems like 2,1,3-benzothiadiazole. nih.gov This technique allows for the introduction of a boryl group at specific positions on the benzenoid ring, which can then be converted into a wide array of functional groups through subsequent cross-coupling reactions. nih.gov Such a strategy could potentially be adapted for the C4 or C7 positions of the dihydrobenzothiazole ring system.
The 2-chloro group on the thiazole ring is itself a key site for functionalization. It can be substituted by various nucleophiles to introduce amines, ethers, or other functional groups, providing a straightforward route to a diverse range of derivatives.
| Position | Reagent/Method | Resulting Functional Group | Potential Application | Reference |
| C4 | Ethyl formate / Base | Formyl group | Synthesis of fused heterocycles | nih.gov |
| C4/C7 | Ir-catalyzed C-H borylation | Boryl group (Bpin) | Versatile handle for cross-coupling | nih.gov |
| C2 | Nucleophilic substitution | Amines, ethers, etc. | Structural diversification | General knowledge |
This table is interactive. Click on the headers to sort.
Modern Synthetic Advancements and Methodological Innovations
Application of Microwave Irradiation in Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds, including thiazole derivatives.
In the context of Hantzsch-type syntheses for related thiazole systems, microwave heating has been shown to dramatically reduce reaction times from several hours under conventional heating to just a few minutes. nih.govmedmedchem.com For example, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas to form N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was significantly more efficient under microwave irradiation compared to conventional reflux, with reactions completing in minutes instead of hours and resulting in higher yields. nih.gov
Microwave assistance is also highly effective for multi-component reactions. The synthesis of novel thiazolyl-pyridazinedione derivatives via a one-pot, three-component reaction under microwave irradiation has been reported to proceed with high yields in a short reaction time. nih.gov Similarly, the synthesis of various fused thiazole systems, such as thiazolopyrimidines and imidazolothiazoles, has been successfully achieved using microwave-assisted multicomponent strategies. scilit.comresearchgate.netresearchgate.net These methods often utilize eco-friendly conditions, sometimes avoiding organic solvents altogether. rjpbcs.commedmedchem.com
The synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines, a seven-membered ring system related to the target scaffold, has also been accomplished via microwave-assisted cyclodehydration, affording excellent yields in very short reaction times. nih.govbeilstein-archives.org These examples strongly suggest that the synthesis of this compound and its derivatives would be significantly enhanced by the application of microwave technology, leading to more efficient and environmentally benign synthetic routes.
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| Hantzsch Thiazole Synthesis | 8 hours | 5-10 minutes | Significant | nih.gov |
| Three-Component Synthesis | 4-8 hours | 15-25 minutes | From 62-76% to 75-93% | researchgate.net |
| Benzothiazole Synthesis | 2-12 hours | 6-25 minutes | Significant | ias.ac.in |
This table is interactive. Click on the headers to sort.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6,7 Dihydrobenzo D Thiazol 5 4h One and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural analysis of organic molecules, offering profound insights into the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is a powerful technique for identifying the electronic environment of protons within a molecule. For 2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons in the dihydrothiazole and cyclohexanone (B45756) rings.
The protons on the saturated cyclohexanone ring, specifically at positions C4, C6, and C7, are anticipated to appear as multiplets in the aliphatic region of the spectrum. The two protons at C4, adjacent to the carbonyl group, would likely resonate as a triplet. Similarly, the protons at C6 and C7 are expected to appear as triplets, with their chemical shifts influenced by the adjacent carbonyl and the thiazole (B1198619) ring, respectively.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | ~ 2.5 - 2.8 | Triplet |
| H-6 | ~ 2.1 - 2.4 | Triplet |
| H-7 | ~ 2.9 - 3.2 | Triplet |
Note: These are predicted values based on analogous structures and may vary in experimental conditions.
In analogues such as certain benzothiazole (B30560) derivatives, aromatic protons typically resonate between δ 6.89–8.09 ppm. nih.gov For instance, protons on a benzothiazole substructure have been observed as a triplet at δ 7.31–7.33 ppm, a multiplet at δ 7.42–7.46 ppm, and two doublets at δ 7.76–7.78 and 7.99–8.01 ppm. nih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each carbon atom.
The carbonyl carbon (C5) is anticipated to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The carbons of the thiazole ring (C2, C3a, and C7a) will also exhibit characteristic chemical shifts. The C2 carbon, being attached to chlorine and nitrogen, is expected to be significantly deshielded. The aliphatic carbons of the cyclohexanone ring (C4, C6, and C7) will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~ 150 - 155 |
| C3a | ~ 125 - 130 |
| C4 | ~ 35 - 40 |
| C5 | ~ 195 - 200 |
| C6 | ~ 20 - 25 |
| C7 | ~ 25 - 30 |
| C7a | ~ 160 - 165 |
Note: These are predicted values based on analogous structures and may vary in experimental conditions.
For comparison, in some benzothiazole derivatives, carbonyl group carbons have been observed in the range of δ 167.18–168.62 ppm, while the imine carbon of the benzothiazole ring appears around δ 166.05–167.66 ppm. nih.gov Aliphatic carbons in similar structures have been reported in the range of δ 11.93–79.86 ppm, and aromatic carbons between δ 102.78–166.59 ppm. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment would be used to identify proton-proton couplings within the molecule. For this compound, COSY would show correlations between the protons on C4, C6, and C7, confirming their adjacent relationships in the cyclohexanone ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These heteronuclear correlation experiments establish one-bond correlations between protons and the carbons they are directly attached to. This would allow for the unambiguous assignment of the protonated carbons in the molecule by correlating the signals from the ¹H and ¹³C NMR spectra.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands.
The most prominent peak would be the C=O stretching vibration of the ketone, which is expected to appear in the range of 1680-1700 cm⁻¹. The C=N stretching vibration of the thiazole ring would likely be observed around 1600-1630 cm⁻¹. The C-Cl stretching vibration is expected in the region of 600-800 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ groups will appear just below 3000 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~ 1680 - 1700 |
| C=N (Thiazole) | ~ 1600 - 1630 |
| C-H (Aliphatic) | ~ 2850 - 2960 |
| C-Cl | ~ 600 - 800 |
Note: These are predicted values based on analogous structures and may vary in experimental conditions.
In related benzothiazole structures, characteristic peaks for C=O groups have been reported around 1666–1749 cm⁻¹ and for C=N groups around 1597 cm⁻¹. nih.govresearchgate.net
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.
For this compound, the C-S stretching vibration within the thiazole ring, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum. The symmetric breathing vibrations of the fused ring system would also be expected to be Raman active. The combination of IR and Raman data would provide a more complete picture of the vibrational modes of the molecule. For instance, in benzothiazole, the C=N stretching vibration is observed in the range of 1412-1513 cm⁻¹ in Raman spectra. researchgate.net
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of a synthesized compound. uci.eduacs.org For this compound, accurate mass measurement would be the first step in its characterization, ensuring the experimentally determined mass aligns with the theoretical mass calculated from its elemental formula, C₇H₆ClNOS. The presence of chlorine would be readily identifiable by the characteristic M+2 isotopic peak, where the ratio of the M to M+2 peak intensities is approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. youtube.com
The molecular ion peak would be expected to undergo several key fragmentation processes. A primary fragmentation would likely involve the loss of the chlorine atom. asianpubs.org Another predictable fragmentation pathway for cyclic ketones is the loss of a CO molecule. Further fragmentation could involve the thiazole ring, which might undergo cleavage to produce characteristic ions. For instance, benzyne-type fragments have been reported in the mass spectra of some thiazole derivatives. asianpubs.org
Below is a proposed fragmentation pathway for this compound, based on general principles and data from analogous structures.
| Proposed Fragment Ion | m/z (for ³⁵Cl) | Proposed Neutral Loss | Fragmentation Pathway Description |
|---|---|---|---|
| [M]⁺ | 187 | - | Molecular Ion |
| [M - Cl]⁺ | 152 | Cl | Loss of a chlorine radical |
| [M - CO]⁺ | 159 | CO | Loss of carbon monoxide from the ketone |
| [M - Cl - CO]⁺ | 124 | Cl, CO | Sequential loss of chlorine and carbon monoxide |
Note: The fragmentation pathways and m/z values in this table are proposed and not based on experimental data for this compound.
X-ray Diffraction Analysis for Single Crystal and Solid-State Structure Determination
X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.
While the crystal structure of this compound has not been reported in the surveyed literature, studies on analogous benzothiazole derivatives provide insight into the type of structural information that can be obtained. scirp.orgresearchgate.netacs.org For instance, X-ray crystallographic investigations of novel derivatives of 2-(benzothiazol-2'-ylthio)acetohydrazide have been reported, revealing detailed structural features. scirp.orgresearchgate.net In one such study, the crystal structure of a synthesized benzothiazole derivative was determined, and the compound was found to crystallize in the monoclinic system with the space group P21/c. nih.gov
The analysis of crystal structures of related compounds often reveals the planarity of the benzothiazole ring system and the conformation of its substituents. scirp.orgresearchgate.net Furthermore, these studies detail the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the packing of the molecules in the crystal lattice. nih.gov Such interactions are fundamental to understanding the solid-state properties of the material.
The following table presents representative crystallographic data for an analogous heterocyclic compound, illustrating the parameters typically determined through single-crystal X-ray diffraction.
| Parameter | Example Value for an Analogous Hydrazone Compound nih.gov |
|---|---|
| Empirical Formula | C₁₅H₁₃N₃O₂S |
| Formula Weight | 311.35 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.1234(3) |
| b (Å) | 10.5678(4) |
| c (Å) | 13.8976(5) |
| α (°) | 90 |
| β (°) | 98.123(3) |
| γ (°) | 90 |
| Volume (ų) | 1472.34(9) |
| Z | 4 |
Note: The data in this table is for a reported hydrazone analogue and serves as an illustrative example of the crystallographic information obtained from X-ray diffraction analysis. nih.gov
Structure Activity Relationship Sar and Structural Optimization Studies of 2 Chloro 6,7 Dihydrobenzo D Thiazol 5 4h One Derivatives
Identification of Essential Pharmacophoric Elements within the Benzo[d]thiazolone Core
A pharmacophore is the specific three-dimensional arrangement of essential features in a molecule that is recognized by a biological target and is responsible for its activity. For the broader class of benzothiazole (B30560) and benzothiazolone derivatives, several key pharmacophoric elements have been identified as crucial for interaction with various biological targets. researchgate.netnih.gov
Pharmacophore models developed for benzothiazole derivatives often highlight a combination of hydrophobic regions, hydrogen bond donors, and hydrogen bond acceptors. researchgate.net For instance, a model for p56lck kinase inhibitors identified a six-point pharmacophore that included one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net The benzo[d]thiazolone core itself provides a rigid bicyclic system that serves as a scaffold, positioning other functional groups in a defined spatial orientation. The thiazole (B1198619) ring within this core can act as a central linker and a source of hydrogen bond donor and acceptor sites, which are critical for anchoring the molecule within a target's binding pocket. nih.gov SAR studies on related benzo[d]thiazol-2(3H)one-based ligands have underscored the importance of the aromatic system and the potential for substitution on this core to modulate selectivity for different receptor subtypes. nih.gov
Key pharmacophoric features generally include:
Aromatic/Hydrophobic Core: The fused benzene (B151609) ring provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with nonpolar residues in a binding site.
Hydrogen Bond Acceptors: The nitrogen atom in the thiazole ring and the carbonyl oxygen are potent hydrogen bond acceptors.
Hydrogen Bond Donors: The N-H group in related benzothiazolones can act as a hydrogen bond donor, an interaction that may be critical for affinity in certain targets.
Linker and Substituent Positions: The positions available for substitution (such as the 2-position and the dihydrocyclohexenone ring) are key vectors for introducing additional functional groups to probe the binding site and optimize properties like potency and selectivity. nih.gov
Influence of Substitution Patterns on Biological Profile
The biological activity of the 2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one scaffold can be finely tuned by modifying its substitution patterns. Each component of the molecule—the halogen at the 2-position, the carbonyl group, and the saturated portion of the second ring—plays a distinct role in defining the compound's interaction with its biological target.
The substituent at the 2-position of the benzothiazole ring is a critical determinant of biological activity. mdpi.com Introducing a halogen, such as chlorine, at this position significantly alters the molecule's electronic and physicochemical properties. Halogens are strongly electronegative and can act as weak hydrogen bond acceptors.
The introduction of a chlorine atom can have several effects:
Electronic Modulation: As an electron-withdrawing group, chlorine can modulate the electron density of the entire heterocyclic system, influencing its reactivity and binding characteristics.
Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access hydrophobic binding pockets. This can also improve properties like biological half-life. journalajrimps.com
Steric Influence: The size of the chlorine atom can influence the preferred conformation of the molecule and its steric fit within a receptor.
Modulation of Activity: In various heterocyclic scaffolds, halogen substituents have been shown to be crucial for specific biological activities. For example, halogenated benzothiazole derivatives have been investigated for anticonvulsant and anticancer activities. journalajrimps.compharmacyjournal.in Studies on related 2-(thio)ureabenzothiazoles have shown that 2-chloro substitution is a viable strategy in developing compounds with potential antiparkinsonian activity. nih.gov However, the impact is highly context-dependent, as some studies on thiazole derivatives found that other groups, like methoxy, could lead to higher activity than a halogen. ijper.org
| Substituent at 2-Position | Potential Impact on Properties | Observed Biological Relevance (in related scaffolds) |
|---|---|---|
| Chlorine (Cl) | Increases lipophilicity, electron-withdrawing | Anticonvulsant, Anticancer, Antiparkinsonian Activity journalajrimps.compharmacyjournal.innih.gov |
| Fluorine (F) | High electronegativity, can improve metabolic stability | Enhanced anticancer activity, improved receptor binding journalajrimps.com |
| Unsubstituted (H) | Baseline for comparison | Serves as a reference in SAR studies |
The carbonyl group (C=O) at the 5(4H)-position is a pivotal functional group that strongly influences the molecule's polarity and its potential for intermolecular interactions. As a prominent polar feature, it is highly likely to be a key binding element.
The primary roles of the carbonyl group include:
Hydrogen Bond Acceptor: The lone pairs of electrons on the carbonyl oxygen make it a strong hydrogen bond acceptor. This allows it to form a crucial hydrogen bond with a donor group (such as an N-H or O-H) from an amino acid residue within a biological target's binding site. This type of interaction is often a major contributor to binding affinity.
Dipole Interactions: The C=O bond possesses a strong dipole moment, enabling it to participate in dipole-dipole interactions with the target protein.
Structural Rigidity: The sp2 hybridization of the carbonyl carbon contributes to the planarity and rigidity of that portion of the ring system, which can help to pre-organize the molecule into a conformation favorable for binding.
Site for Metal Chelation: In certain enzymatic systems, carbonyl groups can act as binding sites for metal ions, which may be essential cofactors for enzyme function. mdpi.com
While direct SAR studies on the 5-carbonyl group of this specific scaffold are not widely available, its fundamental role as a hydrogen bond acceptor is a well-established principle in medicinal chemistry for achieving high-affinity ligand-receptor interactions.
The dihydrocyclohexenone ring is the non-aromatic, partially saturated portion of the this compound molecule. Modifications to this ring are a critical strategy for optimizing the compound's three-dimensional shape, flexibility, and physicochemical properties.
Potential modifications and their effects include:
Ring Saturation/Unsaturation: Altering the degree of saturation in this ring would significantly change its geometry. A fully saturated cyclohexane (B81311) ring would adopt a chair or boat conformation, making the molecule more flexible and three-dimensional, whereas introducing further unsaturation would flatten and rigidify the structure.
Introduction of Substituents: Adding alkyl or other functional groups to the 4, 6, or 7 positions would directly impact the molecule's steric profile and lipophilicity. These substituents could serve to probe for additional binding pockets in the target or to block unwanted metabolic pathways.
Ring Size Variation: Expanding or contracting the ring (e.g., to a seven- or five-membered ring) would fundamentally alter the bond angles and the spatial relationship between the thiazole ring and the carbonyl group, thereby changing its fit within a binding site.
These modifications are essential for exploring the steric and conformational requirements of the biological target and for optimizing pharmacokinetic properties such as solubility, absorption, and metabolic stability.
| Ring Modification | Primary Structural Effect | Potential Impact on Activity |
|---|---|---|
| Adding substituents (e.g., methyl) | Alters steric bulk and lipophilicity | May improve binding affinity or block metabolism |
| Full saturation (cyclohexanone ring) | Increases flexibility and 3D character | Changes conformational profile, may enhance or reduce fit |
| Aromatization (to a phenol) | Creates a flat, rigid system | Drastically alters shape and electronic properties |
Stereochemical Considerations and Conformational Analysis in Relation to Activity
The three-dimensional structure of a molecule is paramount to its biological function. For derivatives of this compound, the non-planar nature of the dihydrocyclohexenone ring introduces important stereochemical and conformational aspects that must be considered.
Stereochemistry: If substituents are introduced on the saturated carbons (positions 4, 6, or 7), chiral centers can be created. It is a fundamental principle of pharmacology that different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit vastly different biological activities, potencies, and metabolic profiles. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer. Therefore, the synthesis and biological evaluation of individual stereoisomers are often necessary to identify the most active and selective compound.
Investigation of Biological Activities and Molecular Mechanisms of Action for Benzo D Thiazole Derivatives
Antimicrobial Activity: Spectrum and Mechanistic Insights
Benzo[d]thiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacterial pathogens. Their mechanisms of action often involve the disruption of fundamental cellular processes essential for bacterial survival.
Inhibition of Essential Bacterial Processes (e.g., Cell Wall Synthesis, DNA Replication)
A primary mechanism of antimicrobial action for these compounds is the inhibition of bacterial DNA replication. Specifically, derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole have been identified as potent inhibitors of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. helsinki.finih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them validated targets for antibacterial drugs. nih.gov
Initial studies identified 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives through virtual screening of marine alkaloid analogs, which showed low micromolar inhibition of Escherichia coli DNA gyrase. nih.govnih.gov Structure-based optimization led to the development of second-generation analogs with significantly improved, nanomolar-range inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and E. coli. helsinki.finih.gov These optimized compounds demonstrated enhanced antibacterial activity, particularly against Gram-positive strains such as Enterococcus faecalis, Enterococcus faecium, and various S. aureus strains, including resistant ones, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 μg/ml. helsinki.finih.gov The binding mode of these inhibitors is within the ATP-binding site of the enzymes, preventing the conformational changes necessary for their function. nih.gov
| Compound | Target Enzyme | IC50 | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Derivative 7a | E. coli DNA Gyrase | 12 µM | - | - | nih.gov |
| Derivative 7c | E. coli DNA Gyrase | 0.10 µM | - | - | nih.gov |
| Derivative 7d | E. coli DNA Gyrase | 0.096 µM | - | - | nih.gov |
| Derivative 7e | E. coli DNA Gyrase | 0.093 µM | - | - | nih.gov |
| Derivative 29 | E. coli DNA Gyrase | 0.056 µM | MRSA | 8 | sci-hub.se |
| Derivative 29 | S. aureus DNA Gyrase | 3.7 µM | VISA | 4 | sci-hub.se |
Targeting Specific Bacterial Enzymes (e.g., DprE1, N-Myristoyltransferase)
Beyond DNA replication, benzo[d]thiazole derivatives target other specific and essential bacterial enzymes. One such target is Dihydropteroate Synthase (DHPS), an enzyme crucial for the folate biosynthesis pathway in bacteria, which is necessary for synthesizing nucleic acids. mdpi.com Certain novel benzo[d]thiazole derivatives have shown potent inhibition of the DHPS enzyme, with some compounds exhibiting superior activity against S. aureus (MIC of 0.025 mM) compared to standard drugs like ampicillin (B1664943) and sulfadiazine. mdpi.com
Another critical enzyme target, particularly for Mycobacterium tuberculosis, is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). researchgate.net This enzyme is essential for the synthesis of the mycobacterial cell wall. Benzothiazole-bearing compounds have been developed as non-covalent inhibitors of DprE1. researchgate.net For instance, certain small peptide conjugates of benzothiazole-2-carboxylic acid have demonstrated significant anti-tubercular activity, with MIC values as low as 4 μg/mL against the M.tb H37Ra strain. researchgate.net In silico studies confirm that these compounds show strong interactions with key amino acids within the binding pocket of DprE1. researchgate.net
| Compound Class | Target Enzyme | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Pyrazolone-substituted Benzothiazole (16b) | DHPS | S. aureus | IC50 | 7.85 µg/mL | mdpi.com |
| Pyrazolone-substituted Benzothiazole (16c) | DHPS | S. aureus | MIC | 0.025 mM | mdpi.com |
| Methyl (6-methoxybenzo[d]thiazole-2-carbonyl)tryptophylalaninate | DprE1 | M. tuberculosis H37Ra | MIC | 4 µg/mL | researchgate.net |
| Methyl (6-methylbenzo[d]thiazole-2-carbonyl)tryptophylalaninate | DprE1 | M. tuberculosis H37Ra | MIC | 8 µg/mL | researchgate.net |
Anticancer Activity: Cellular Pathways and Molecular Targets
The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting potent anticancer activity through various mechanisms, including the modulation of key cellular signaling pathways.
Modulation of Kinase Activity (e.g., EGFR, c-Met, Tyrosine Kinase, Pim-1, RIPK1)
A primary strategy in modern cancer therapy is the inhibition of protein kinases, which are often dysregulated in cancer cells. Benzothiazole derivatives have been successfully designed as inhibitors of several crucial kinases. The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many cancers, is a prominent target. nih.gov By replacing the quinazoline (B50416) ring of known inhibitors like gefitinib (B1684475) with a bioisosteric benzothiazole ring, researchers have developed potent EGFR-TK inhibitors. nih.gov Some novel benzo researchgate.nettandfonline.comimidazo[2,1-b]thiazole derivatives have shown significant inhibitory activity against EGFR kinase, with IC₅₀ values in the nanomolar range. nih.govresearchgate.net
Other kinases are also targeted. Bis-thiazole derivatives have been identified as potential inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. frontiersin.org Furthermore, benzothiazole-thiazole hybrids have been investigated as inhibitors of the p56lck enzyme, a tyrosine kinase crucial for T-cell signaling and a target in cancer immunotherapy. biointerfaceresearch.com
| Compound Class | Target Kinase | IC50 | Reference |
|---|---|---|---|
| Pyrimido[2,1-b]benzothiazole (Compound 1) | EGFR-TK | 70.58% inhibition | nih.gov |
| Benzo researchgate.nettandfonline.comimidazo[2,1-b]thiazole (D04) | EGFR | 55.0 nM | nih.govresearchgate.net |
| Benzo researchgate.nettandfonline.comimidazo[2,1-b]thiazole (D08) | EGFR | 88.3 nM | nih.govresearchgate.net |
| Benzo researchgate.nettandfonline.comimidazo[2,1-b]thiazole (D09) | EGFR | 100.0 nM | nih.govresearchgate.net |
| Bis-thiazole (Compound 5a, 5b) | Pim-1 | Docking studies suggest inhibition | frontiersin.org |
Induction of Apoptosis and Cell Cycle Perturbation
A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many benzothiazole derivatives exert their anticancer effects by reactivating this process. nih.gov Studies have shown that these compounds can induce apoptosis in a wide array of cancer cell lines, including those from colorectal, breast, liver, and lung cancers. nih.govfrontiersin.orgmdpi.com
The mechanism often involves the intrinsic or mitochondrial pathway of apoptosis. researchgate.netnih.govfrontiersin.org For example, a novel benzothiazole derivative was shown to increase the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial transmembrane potential. researchgate.netnih.gov This, in turn, triggers the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax, ultimately leading to the activation of executioner caspases like caspase-3. nih.govfrontiersin.org
In addition to inducing apoptosis, these derivatives can perturb the cell cycle. nih.gov Benzo[d]thiazole-isatin conjugates have been shown to arrest A549 (lung cancer) and HepG2 (liver cancer) cells in the S phase of the cell cycle. researchgate.netresearcher.life Other derivatives cause cell cycle arrest at the subG1 or G1 phase, preventing cancer cell proliferation. tandfonline.comfrontiersin.orgnih.gov
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole (55) | HT-29 (Colon) | IC50 | 0.024 µM | tandfonline.comnih.gov |
| Pyridine containing piperazine (B1678402) benzothiazole (18) | HUH-7 (Hepatocellular) | GI50 | 3.1 µM | tandfonline.comnih.gov |
| Naphthalimide derivative (67) | HT-29 (Colon) | IC50 | 3.47 ± 0.2 µM | nih.gov |
| Compound 8l | MCF-7 (Breast) | IC50 | 2.23 µM | nih.gov |
| Compound 8l | MDA-MB-231 (Breast) | IC50 | 2.41 µM | nih.gov |
| Bis-thiazole (5c) | HeLa (Cervical) | IC50 | 0.6 nM | frontiersin.org |
| Bis-thiazole (5f) | KF-28 (Ovarian) | IC50 | 6 nM | frontiersin.org |
Interaction with DNA Molecules
Direct interaction with DNA is another mechanism through which benzothiazole derivatives can exhibit anticancer activity. Molecular docking and mechanistic studies have revealed that certain compounds can bind to DNA, interfering with its function and leading to cell death. nih.gov
Some derivatives act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov For instance, DNA-intercalating naphthalimide-benzothiazole hybrids have demonstrated good antitumor activity against colon, lung, and breast cancer cell lines. nih.gov Other compounds have been shown to be DNA minor groove-binding agents. researchgate.net This binding can distort the DNA helix, potentially inhibiting the processes of replication and transcription or preventing the binding of essential proteins. researchgate.net The covalent binding of some derivatives to DNA has also been reported, leading to irreversible damage and subsequent cell death. researchgate.net
Exploration of Other Pharmacological Applications and Mechanistic Basis
The structural versatility of the benzo[d]thiazole nucleus has enabled the development of derivatives with a wide array of pharmacological effects. jchemrev.comjchemrev.com Researchers have successfully synthesized and evaluated numerous analogs, uncovering potent activities that span from metabolic regulation to neuroprotection and anti-infective properties. mdpi.comresearchgate.net
Antidiabetic Activity (e.g., PPARα agonists)
Derivatives of the benzo[d]thiazole nucleus have been identified as promising agents for the management of diabetes. mdpi.com A key mechanism associated with their antidiabetic effect is their agonist activity on peroxisome proliferator-activated receptors (PPARs), which are ligand-dependent transcription factors that regulate genes involved in glucose and lipid metabolism. mdpi.com
One study focused on a novel PPAR pan agonist, MHY2013 (2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid), which was developed based on the structure of bezafibrate. nih.gov In animal models, MHY2013 improved obesity-induced insulin (B600854) resistance, dyslipidemia, and hepatic steatosis. nih.gov It was found to decrease serum triglyceride and fatty acid levels by increasing fatty acid oxidation signaling in the liver and also increased levels of the insulin-sensitizing hormones FGF21 and adiponectin. nih.gov Other research has involved synthesizing 2-amino[5′(4-sulphonylbenzylidine)-2,4-thiazolidinedione]-7-chloro-6-fluorobenzothiazole, which demonstrated promising antidiabetic activity in albino rats. niscpr.res.inresearchgate.net
Table 1: Antidiabetic Activity of Benzo[d]thiazole Derivatives
| Compound Name | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| MHY2013 | PPAR pan agonist | Ameliorated insulin resistance, dyslipidemia, and hepatic steatosis in db/db mice. nih.gov | nih.gov |
| 2-amino[5′(4-sulphonylbenzylidine)-2,4-thiazolidinedione]-7-chloro-6-fluorobenzothiazole | Not specified | Showed good antidiabetic activity in diabetes-induced albino rats. niscpr.res.in | niscpr.res.in |
Anticonvulsant Activity
The benzo[d]thiazole scaffold is a key feature in a variety of compounds investigated for anticonvulsant properties. jchemrev.comresearchgate.net The evaluation of these derivatives is commonly performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which help identify compounds that prevent seizure spread. mdpi.combiointerfaceresearch.com
In one study, a series of novel benzothiazole sulfonamide derivatives were synthesized and evaluated. Compound 9 emerged as the most potent anticonvulsant agent in the MES model, showing better flexion and recovery compared to the standard drug, phenytoin. nih.gov Another investigation of new benztriazoles with mercapto-triazole substituents identified compounds 5i and 5j as highly potent. mdpi.com Notably, compound 5j exhibited a high protective index in both MES and scPTZ tests, superior to the standard drugs used. mdpi.com The mechanism for some derivatives may involve the enhancement of γ-aminobutyric acid (GABA) levels in the brain, a key inhibitory neurotransmitter. nih.gov
Table 2: Anticonvulsant Activity of Benzo[d]thiazole Derivatives
| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| 5i | MES | 50.8 | - | mdpi.com |
| scPTZ | 76.0 | - | mdpi.com | |
| 5j | MES | 54.8 | 8.96 | mdpi.com |
| scPTZ | 52.8 | 9.30 | mdpi.com | |
| 9 | MES | Most potent of series | - | nih.gov |
| 8 | scPTZ | Most potent of series | - | nih.gov |
| 4g | MES | 23.7 | >11.9 | nih.gov |
Anti-inflammatory Activity
Benzo[d]thiazole derivatives have demonstrated significant anti-inflammatory effects, often attributed to their ability to inhibit key enzymes in the inflammatory cascade. jchemrev.comresearchgate.net Many non-steroidal anti-inflammatory drugs (NSAIDs) function by targeting cyclooxygenase (COX) enzymes, and research has shown that benzothiazole-based compounds can act as potent inhibitors of COX-1 and/or COX-2. nih.gov
One mechanistic pathway involves the inhibition of the NF-κB/COX-2/iNOS signaling pathway. nih.gov A study on 2-substituted benzo[d]thiazole derivatives found that compounds with fluorine and nitro substituents could suppress COX-2 and iNOS activation in HepG2 cells by inhibiting the nuclear transcription factor NF-κB. nih.gov This action subsequently leads to apoptosis through the anti-inflammatory signaling pathway. nih.gov Other research has focused on synthesizing thiazole (B1198619)/oxazole substituted benzothiazole derivatives and testing their anti-inflammatory and analgesic actions, with some compounds showing more potent activity than the reference drug. nih.gov The inhibition of β-2 receptors of Bradykinin is another proposed mechanism for the anti-inflammatory action of the benzothiazole nucleus. researchgate.net
Table 3: Anti-inflammatory Activity of Benzo[d]thiazole Derivatives
| Derivative Type | Target/Mechanism | Research Model | Key Findings | Reference |
|---|---|---|---|---|
| 2-substituted benzo[d]thiazoles (with F and NO₂ groups) | NF-κB/COX-2/iNOS pathway inhibition | HepG2 cells | Suppressed COX-2 and iNOS activation, leading to apoptosis. nih.gov | nih.gov |
| Thiazole/oxazole substituted benzothiazoles | Not specified | Albino rats | Compound 3c was found to be the most active compound. nih.gov | nih.gov |
| General benzothiazole nucleus | COX₂ enzyme inhibition; Bradykinin Beta-2 receptor inhibition | Review | Believed to produce its anti-inflammatory activity through these mechanisms. researchgate.net | researchgate.net |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, contributes to numerous diseases. derpharmachemica.comijprajournal.com Benzothiazole derivatives have been explored as potential antioxidant agents capable of scavenging free radicals. researchgate.netnih.gov
The antioxidant capacity of these compounds is frequently assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. derpharmachemica.comresearchgate.net Studies have shown that the radical scavenging potential of benzothiazole derivatives is significant. researchgate.net The specific substituents on the benzothiazole ring play a crucial role in their antioxidant activity. For instance, research has indicated that electron-donating groups can enhance hydroxy radical scavenging activity, while electron-withdrawing groups can influence DPPH radical scavenging. ijprajournal.com
Table 4: Antioxidant Activity of Benzo[d]thiazole Derivatives
| Assay Method | Derivative Series | Key Findings | Reference |
|---|---|---|---|
| DPPH & ABTS | 2-Aryl Benzothiazole Derivatives | Six compounds showed good antioxidant action; activity was better in the ABTS assay than the DPPH assay. derpharmachemica.com | derpharmachemica.com |
| DPPH & Hydroxy Radical Scavenging | Benzothiazole Schiff base derivatives | Substituents influenced activity; electron-donating groups improved hydroxy radical scavenging. ijprajournal.com | ijprajournal.com |
Antiviral Activity
The benzothiazole scaffold is a pivotal component in the design of novel antiviral drugs. nih.govmdpi.com Derivatives have demonstrated a broad spectrum of activity against a wide range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV). nih.govresearchgate.netbohrium.com
The mechanisms of action are varied and target different stages of the viral life cycle. For example, some benzothiazole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), preventing the conversion of viral RNA into DNA. nih.gov Others have been found to inhibit viral integrase, an enzyme essential for integrating viral genetic material into the host chromosome. nih.gov Additionally, compounds have been developed to target other viral enzymes like helicase and polymerase. nih.govbohrium.com For instance, a disulphonamide analogue of benzothiazole was identified as a potent anti-HCV agent that targets the NS5A protein. nih.gov
Table 5: Antiviral Activity of Benzo[d]thiazole Derivatives
| Virus Target | Derivative Type/Compound | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| HIV-1 | 2-(p-chlorophenoxymethyl)benzothiazole | Reverse Transcriptase (RT) Inhibition | Showed potent inhibition of the RT enzyme with an IC₅₀ of 0.34 µmol/l. nih.gov | nih.gov |
| HIV-1 | D719 | Integrase (IN) Inhibition | Inhibited IN nuclear translocation and reduced p24 antigen production. nih.gov | nih.gov |
| HCV | Disulphonamide analogue of benzothiazole | NS5A Inhibition | Potent anti-HCV agent with good selectivity. nih.gov | nih.gov |
| HSV-1 | Pyrimido[2,1-b]benzothiazole derivatives | Not specified | Showed potential antiviral effects with a 50–61% reduction in viral plaques. nih.gov | nih.gov |
Computational Chemistry and Molecular Modeling Studies of 2 Chloro 6,7 Dihydrobenzo D Thiazol 5 4h One and Its Intermediates
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. scirp.org By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights that are complementary to experimental data. For 2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.
Geometric Optimization and Conformational Analysis
Geometric optimization is a fundamental step in computational chemistry that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to achieve this. nbu.edu.sa
The core benzothiazole (B30560) ring system is expected to be largely planar. wikipedia.org However, the dihydrothiazolone ring introduces a degree of flexibility. Conformational analysis would involve exploring the potential energy surface by systematically rotating the single bonds in the non-aromatic portion of the molecule to identify different conformers and their relative stabilities. For similar heterocyclic systems, it has been found that different conformers can exist, with varying rotational barriers between them. nbu.edu.sa The most stable conformer would be used for subsequent calculations of molecular properties.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound
| Parameter | Predicted Value Range |
| C-C (aromatic) bond length | 1.39 - 1.42 Å |
| C-S bond length | 1.75 - 1.79 Å |
| C=N bond length | 1.29 - 1.34 Å |
| C=O bond length | 1.21 - 1.24 Å |
| C-Cl bond length | 1.73 - 1.76 Å |
| Bond angles (in rings) | 108° - 122° |
Note: These values are estimations based on typical bond lengths and angles found in related benzothiazole and heterocyclic ketone structures studied by DFT.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilic character. researchgate.netresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system, particularly the sulfur and nitrogen atoms. The LUMO is anticipated to be distributed over the electron-withdrawing carbonyl group and the thiazole (B1198619) ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. mdpi.com A small energy gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com The presence of electron-withdrawing groups, such as the chloro and carbonyl groups in the title compound, is expected to lower the HOMO-LUMO gap, thereby increasing its reactivity. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Predicted Energy (eV) |
| EHOMO | -6.5 to -7.5 |
| ELUMO | -1.5 to -2.5 |
| ΔE (HOMO-LUMO Gap) | 4.0 to 5.0 |
Note: These are estimated energy ranges based on DFT calculations of various substituted benzothiazole derivatives. mdpi.com
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. scirp.org The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. mdpi.comresearchgate.net
For this compound, the MEP surface would likely show the most negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring, making these sites favorable for interactions with electrophiles. scirp.orgindexcopernicus.com The most positive potential would be expected around the hydrogen atoms and the carbon atom of the carbonyl group, indicating these as likely sites for nucleophilic attack. mdpi.com The chlorine atom would also influence the electrostatic potential distribution.
Calculation of Quantum Chemical Parameters (e.g., Global Reactivity Descriptors)
From the energies of the HOMO and LUMO, several quantum chemical parameters, also known as global reactivity descriptors, can be calculated to quantify the chemical reactivity and stability of a molecule. sciencepub.net These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω). scirp.orgmdpi.com
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Electronegativity (χ = (I + A) / 2): The ability of a molecule to attract electrons.
Chemical Hardness (η = (I - A) / 2): A measure of the molecule's resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. scirp.org
Chemical Softness (S = 1 / η): The reciprocal of hardness; soft molecules are more reactive. scirp.org
Global Electrophilicity Index (ω = μ² / 2η where μ = -χ): A measure of the energy lowering of a system when it accepts electrons.
Table 3: Predicted Quantum Chemical Parameters for this compound
| Parameter | Predicted Value |
| Ionization Potential (I) | 6.5 - 7.5 eV |
| Electron Affinity (A) | 1.5 - 2.5 eV |
| Electronegativity (χ) | 4.0 - 5.0 eV |
| Chemical Hardness (η) | 2.0 - 2.5 eV |
| Chemical Softness (S) | 0.4 - 0.5 eV⁻¹ |
| Electrophilicity Index (ω) | 3.2 - 5.0 eV |
Note: These values are derived from the predicted HOMO and LUMO energies and are typical for reactive organic molecules. sciencepub.netjocpr.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific biological target, such as a protein or enzyme. nih.govijpbs.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. biointerfaceresearch.commdpi.com
For this compound, molecular docking studies could be performed to explore its potential interactions with various biological targets. The process would involve generating a 3D model of the compound and "docking" it into the active site of a target protein. The results would be scored based on the binding affinity, providing a prediction of how strongly the compound might inhibit or activate the protein. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. biointerfaceresearch.com MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein. This can help to validate the docking results and provide a more detailed understanding of the binding mode.
Theoretical Prediction of Spectroscopic Properties
Computational methods can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for its experimental identification and characterization. mdpi.com
Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. mdpi.com By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of a molecule. scirp.orgscirp.org This can help to understand the electronic structure and the nature of the electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-independent atomic orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.com These theoretical predictions can aid in the interpretation of experimental NMR spectra.
For this compound, these theoretical spectroscopic studies would provide a valuable reference for its synthesis and purification, helping to confirm its structure and purity. mdpi.comresearchgate.net
Simulated UV-Visible Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a robust quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.comnih.gov This approach calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the UV-Visible spectrum, respectively. rsc.org For this compound, TD-DFT calculations would typically be performed on a geometry optimized using a suitable functional and basis set, such as B3LYP/6-311+G(d,p), often incorporating a solvent model to simulate solution-phase spectra. mdpi.com
The simulated spectrum for a compound like this compound is expected to exhibit characteristic π → π* and n → π* transitions. The benzothiazole moiety contains a conjugated system that gives rise to strong absorptions in the UV region. The precise location of the absorption maxima is influenced by the substitution pattern and the molecular conformation. Computational studies on related benzothiazole and styrylpyridine compounds have demonstrated that TD-DFT can reliably predict λmax values, often with errors of only a few nanometers when compared to experimental data. nih.gov
The primary electronic transitions are typically associated with the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the molecular orbitals involved in these transitions can provide detailed information about the nature of the electronic excitation, such as intramolecular charge transfer.
Table 1: Simulated UV-Visible Absorption Data for this compound (Illustrative) (Note: The following data is illustrative and based on typical values for similar heterocyclic systems, as specific experimental or calculated data for the title compound was not found in the searched literature.)
| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 310 | 4.00 | 0.25 | HOMO -> LUMO | π → π |
| 275 | 4.51 | 0.18 | HOMO-1 -> LUMO | π → π |
| 240 | 5.17 | 0.12 | HOMO -> LUMO+1 | n → π* |
Computational Vibrational Frequencies (IR, Raman)
Density Functional Theory (DFT) is widely used for the calculation of vibrational frequencies, which can be correlated with experimental Infrared (IR) and Raman spectra. nih.gov These calculations are typically performed at the same level of theory as the geometry optimization. The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each frequency. To improve agreement with experimental data, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. nih.gov
For this compound, the calculated IR and Raman spectra would be expected to show characteristic peaks corresponding to the various functional groups present in the molecule. For instance, a strong absorption band corresponding to the C=O stretching of the cyclohexanone (B45756) ring would be predicted in the IR spectrum, typically in the range of 1680-1700 cm⁻¹. Other notable vibrations would include C-Cl stretching, C-S stretching, C=N stretching of the thiazole ring, and various C-H bending and stretching modes. Computational studies on similar molecules, such as 2-chloroquinoline-3-carboxaldehyde, have shown that DFT calculations can accurately reproduce experimental vibrational spectra. nih.gov
Table 2: Selected Calculated Vibrational Frequencies for this compound (Illustrative) (Note: The following data is illustrative and based on typical values for similar heterocyclic systems, as specific experimental or calculated data for the title compound was not found in the searched literature.)
| Calculated Frequency (cm⁻¹) (Scaled) | Assignment | Type |
| 1690 | C=O stretch | IR, Raman |
| 1610 | C=N stretch (thiazole) | IR, Raman |
| 1450 | CH₂ scissoring | IR |
| 1280 | C-N stretch | IR |
| 820 | C-Cl stretch | IR |
| 680 | C-S stretch | Raman |
Calculated NMR Chemical Shifts
The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for the calculation of NMR chemical shifts. imist.marsc.org This method, typically employed in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C chemical shifts. imist.ma The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory. imist.ma
For this compound, GIAO calculations would provide valuable information for the assignment of experimental NMR spectra. The predicted ¹H NMR spectrum would show signals for the protons of the dihydrothiazole and cyclohexanone rings, with their chemical shifts influenced by the electronic environment created by the chloro, carbonyl, and thiazole functionalities. Similarly, the ¹³C NMR spectrum would provide chemical shifts for all carbon atoms in the molecule, including the characteristic downfield shift of the carbonyl carbon. Studies on related benzothiazole and indole (B1671886) systems have demonstrated the utility of the GIAO method in accurately predicting chemical shifts and aiding in structural elucidation. imist.mauq.edu.au
Table 3: Calculated ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative) (Note: The following data is illustrative and based on typical values for similar heterocyclic systems, as specific experimental or calculated data for the title compound was not found in the searched literature.)
| Atom | Calculated ¹³C Chemical Shift (ppm) | Atom | Calculated ¹H Chemical Shift (ppm) |
| C2 | 155.2 | H4 (CH₂) | 2.85 |
| C3a | 120.5 | H6 (CH₂) | 2.50 |
| C4 | 35.1 | H7 (CH₂) | 2.15 |
| C5 | 195.8 | ||
| C6 | 28.3 | ||
| C7 | 22.9 | ||
| C7a | 148.6 |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicit from SAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comsemanticscholar.org While a specific QSAR study on this compound is not available, insights can be drawn from Structure-Activity Relationship (SAR) studies on related halogenated benzothiazole derivatives. mdpi.comnih.gov
In QSAR studies of halogenated benzothiazoles, various molecular descriptors are used to quantify the structural features of the molecules. mdpi.com These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). semanticscholar.org For a compound like this compound, the presence of the chlorine atom would significantly influence its electronic and hydrophobic properties. QSAR models for related compounds have shown that parameters such as topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes can be critical in determining their biological activity. nih.gov
For instance, a hypothetical QSAR model for a series of analogs of this compound might reveal that the biological activity is positively correlated with the hydrophobicity and negatively correlated with the volume of the substituent at a particular position. Such a model would be invaluable in guiding the design of new derivatives with improved potency.
Future Directions and Advanced Research Perspectives for 2 Chloro 6,7 Dihydrobenzo D Thiazol 5 4h One Derivatives
Design and Synthesis of Novel Analogues with Enhanced Selectivity and Potency
A primary focus of future research will be the rational design and synthesis of new analogues to improve biological activity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the parent molecule to achieve greater potency and selectivity for specific biological targets. Key strategies will likely involve:
Substitution at the Thiazole (B1198619) Ring: Introducing various substituents at the 2-position, replacing the chloro group, could significantly modulate the electronic and steric properties of the molecule, potentially leading to enhanced interactions with biological targets.
Modification of the Cyclohexanone (B45756) Ring: Altering the saturated carbocyclic ring, for instance, by introducing alkyl or aryl groups, or creating spirocyclic derivatives, can influence the molecule's conformation and lipophilicity, which are critical for its pharmacokinetic and pharmacodynamic profile.
Derivatization of the Ketone Group: The carbonyl group at the 5-position is a prime site for chemical modification. Conversion to oximes, hydrazones, or other related functionalities can create new vectors for interaction with target proteins and has been a successful strategy for developing potent bioactive agents. nih.gov
For example, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and showed anticancer activity, indicating that modifications at various positions of the thiazole ring can lead to potent compounds. researchgate.net Similarly, the synthesis of hybrid molecules, such as combining the thiazole core with other pharmacologically active heterocycles like oxadiazoles, has been shown to produce compounds with significant cytotoxic activity against cancer cell lines. jocpr.com
Table 1: Proposed Analogues and Design Rationale
| Modification Site | Proposed Substituent/Modification | Rationale for Enhanced Activity |
|---|---|---|
| C2-position (Thiazole) | Aryl amines, Alkyl amines, Heterocyclic amines | Introduce hydrogen bond donors/acceptors to improve target binding affinity. |
| C4, C6, C7-positions | Alkyl groups, Halogens, Methoxy groups | Modulate lipophilicity and electronic properties for improved cell permeability and target engagement. |
| C5-position (Ketone) | Conversion to hydrazones, pyrazoles, or isoxazoles | Introduce new heterocyclic systems to explore different binding modes and increase structural diversity. nih.goveurekaselect.com |
Development of Chemo- and Regioselective Synthetic Pathways
The efficient and controlled synthesis of novel derivatives is paramount. Future work must focus on developing robust synthetic methodologies that allow for precise control over the placement of functional groups (regioselectivity) and the reaction of specific functional groups in the presence of others (chemoselectivity).
Promising approaches include:
One-Pot Multi-Component Reactions: These reactions offer an efficient way to construct complex molecules from simple starting materials in a single step, reducing waste and saving time. eurekaselect.com
Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to introduce a wide variety of aryl and alkyl substituents onto the benzothiazole (B30560) core with high precision.
Cyclocondensation Reactions: The reaction of versatile intermediates with various reagents to form new heterocyclic rings fused to the parent scaffold is a well-established strategy for generating chemical diversity. researchgate.net For instance, the reaction of 2-hydrazinylbenzothiazoles with various aldehydes can yield a library of hydrazone derivatives. nih.gov
The development of regioselective synthetic methods is particularly important. For example, methods have been developed for the regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles by reacting 2-oxo-2-(amino)ethanedithioates with isocyanides, highlighting the potential for precise control over substitution patterns. rsc.org
In-depth Mechanistic Studies at the Cellular and Molecular Levels
To advance these derivatives toward clinical applications, a deep understanding of their mechanism of action is essential. Future research should employ a range of biochemical and cell-based assays to elucidate how these compounds exert their biological effects.
Key areas of investigation include:
Target Identification: Identifying the specific proteins, enzymes, or nucleic acids that the compounds interact with. Thiazole derivatives have been reported to act as inhibitors of various enzymes, including kinases and topoisomerase II. nih.govnih.gov
Cellular Pathway Analysis: Determining the downstream effects of target engagement, such as the induction of apoptosis, cell cycle arrest, or inhibition of signaling pathways crucial for disease progression. nih.gov For example, studies on other novel thiazole derivatives have shown they can induce cell cycle blockage and promote apoptosis in cancer cells. nih.gov
In Vivo Studies: Evaluating the most promising compounds in animal models of disease to assess their efficacy, pharmacokinetics, and biodistribution. researchgate.netmdpi.com
One study found that a specific benzothiazole derivative exhibited strong cytotoxicity against liver and breast cancer cells and was found to bind to DNA via an intercalative mode, which was further investigated through molecular docking. nih.gov Such detailed mechanistic studies are crucial for optimizing lead compounds.
Integration of Computational and Experimental Approaches for Rational Drug Discovery
The synergy between computational modeling and experimental validation has revolutionized drug discovery. researchgate.net This integrated approach will be vital for accelerating the development of 2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one derivatives.
The workflow for rational drug design would involve:
In Silico Screening: Using molecular docking to predict how a virtual library of designed analogues binds to the active site of a known biological target. openmedicinalchemistryjournal.com This helps prioritize which compounds to synthesize.
QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies establish a mathematical correlation between the chemical structure of the compounds and their biological activity, enabling the prediction of the potency of unsynthesized analogues. jddhs.com
Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the binding interaction. researchgate.net
Experimental Validation: The most promising candidates identified through computational methods are then synthesized and evaluated in vitro and in vivo to confirm their activity. jddhs.com This iterative cycle of design, prediction, synthesis, and testing is key to efficient lead optimization. jddhs.com
This convergence of computational prediction and experimental validation ensures a more efficient and rational workflow, from initial hit identification to lead optimization. researchgate.netjddhs.com
Table 2: Integrated Drug Discovery Workflow
| Phase | Computational Technique | Experimental Technique | Objective |
|---|---|---|---|
| Hit Identification | Virtual Screening, Molecular Docking | High-Throughput Screening (HTS) | Identify initial compounds with activity against a biological target. |
| Hit-to-Lead | QSAR, Pharmacophore Modeling | Synthesis of Analogues, In Vitro Assays (e.g., IC50 determination) | Optimize potency and selectivity of initial hits. |
| Lead Optimization | Molecular Dynamics, ADMET Prediction | In Vivo Animal Models, Pharmacokinetic Studies | Improve drug-like properties and demonstrate efficacy in a biological system. |
Exploration of Biosynthetic Pathways (if relevant)
While this compound is a synthetic compound, the thiazole ring is present in numerous natural products. The biosynthesis of these natural alkaloids often originates from amino acid precursors. nih.gov If a natural product analogue of this scaffold were to be discovered, future research could delve into its biosynthetic pathway. Understanding how organisms construct these complex molecules could inspire the development of novel biocatalytic or chemoenzymatic synthetic routes. However, for a purely synthetic scaffold, this area of research is less directly applicable unless used as a template for mimicking natural product functions.
Investigation of Materials Science Applications (e.g., fluorescent materials)
Beyond pharmacology, heterocyclic compounds like thiazoles have found applications in materials science. Their conjugated electronic systems can give rise to interesting photophysical properties. Pyrazole derivatives, for example, have been utilized as fluorescent substances and dyes. nih.gov Future research could explore the potential of this compound derivatives in this area. By introducing appropriate chromophores and auxochromes into the molecular structure, it may be possible to develop novel:
Fluorescent Probes: For use in bio-imaging and as sensors for detecting specific ions or molecules.
Organic Dyes: For applications in textiles, solar cells, or organic light-emitting diodes (OLEDs).
This represents a largely unexplored but potentially fruitful avenue for future investigation, expanding the utility of this versatile chemical scaffold beyond the realm of medicine.
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one derivatives?
Answer: The compound is typically synthesized via cyclocondensation reactions. A conventional method involves refluxing thiosemicarbazide derivatives with chloroacetic acid and aromatic aldehydes in ethanol/acetic acid under reflux for 3 hours, followed by crystallization (e.g., methanol). Alternative eco-friendly methods include ultrasound-assisted synthesis (10–15 minutes) or microwave irradiation, which reduce reaction times and improve yields . Key intermediates like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile are often reacted with thioglycolic acid to form thiazol-5(4H)-one scaffolds .
Q. What spectroscopic techniques are used to characterize this compound derivatives?
Answer: Structural confirmation relies on:
- IR spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch), 1630–1650 cm⁻¹ (C=N), and 3100–3200 cm⁻¹ (NH) .
- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 6.9–8.3 ppm), aliphatic CH₂ groups (δ 1.6–2.6 ppm), and olefinic protons (δ 8.3 ppm) .
- Elemental analysis : Validates purity, with deviations ≤0.3% for C, H, N, and S .
Q. How is the cytotoxicity of these compounds assessed in preliminary screening?
Answer: Standard protocols involve sulforhodamine B (SRB) assays against cancer cell lines (e.g., HepG-2, MCF-7, HCT-116) and normal fibroblasts (WI-38). Cells are cultured in RPMI-1640 medium with 5% FBS, and compounds are tested at concentrations ≤10 µM. Activity is benchmarked against controls like CHS-828, with IC₅₀ values calculated using dose-response curves .
Advanced Research Questions
Q. How do substituents on the benzylidene ring influence microtubule polymerization inhibition?
Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position of the benzylidene ring enhance microtubule disruption. For example:
- Compound 4f (4-Cl substitution) shows IC₅₀ = 9.33 nM (vs. colchicine: 10.65 nM).
- Methoxy groups reduce activity due to steric hindrance (e.g., 4a : IC₅₀ = 50.01 nM) . Molecular docking suggests these substituents optimize binding to the colchicine site via hydrophobic interactions and hydrogen bonding .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
Answer: Discrepancies (e.g., compound 5a active in HepG-2 but inactive in MCF-7) require:
- Cell cycle analysis : Flow cytometry to assess G2/M arrest (indicative of microtubule targeting).
- Apoptosis assays : Annexin V/PI staining to differentiate cytotoxic vs. cytostatic effects.
- Secondary assays : Tubulin polymerization inhibition tests (e.g., turbidimetry) to confirm mechanism . Contradictions may arise from cell-specific efflux pumps or metabolic differences .
Q. How can molecular modeling guide the design of derivatives with improved anticancer activity?
Answer:
- Docking simulations : Identify binding poses in the colchicine pocket (PDB: 1SA0).
- QSAR models : Correlate substituent electronegativity/logP with IC₅₀ values.
- ADMET prediction : Prioritize derivatives with optimal solubility (LogS > -4) and low hepatotoxicity . For example, adding sulfonamide groups improves solubility without compromising activity .
Q. What methodological safeguards ensure reproducibility in eco-friendly synthesis protocols?
Answer:
- Ultrasound parameters : Fixed frequency (20–40 kHz) and power (50–100 W) to standardize cavitation effects.
- Solvent selection : Ethanol/water mixtures reduce variability vs. glacial acetic acid.
- Yield validation : Compare HPLC purity (>95%) and melting points across independent labs . Triangulation with microwave-assisted synthesis further validates scalability .
Q. How are regioselective modifications achieved in the dihydrothiazolone core?
Answer:
- Oxidation : Selenium dioxide selectively converts methylene groups to ketones (e.g., 6,6-dimethyl derivatives).
- Reduction : Triethylsilane/trifluoroacetic acid reduces carbonyls to hydroxyls without side reactions .
- Photocycloaddition : [2+2] reactions under UV light enable ring expansion for functionalization .
Methodological Best Practices
- Data validation : Use ≥3 biological replicates and report SEM/CI intervals for IC₅₀ values .
- Eco-friendly metrics : Calculate E-factors (waste/solvent ratios) and atom economy for green synthesis .
- Controlled experiments : Include DMSO vehicle controls (≤0.5%) to rule out solvent artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
